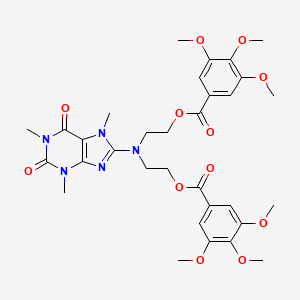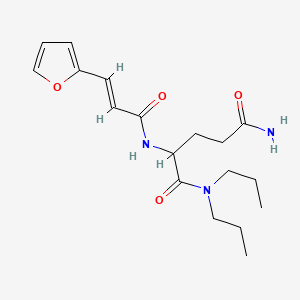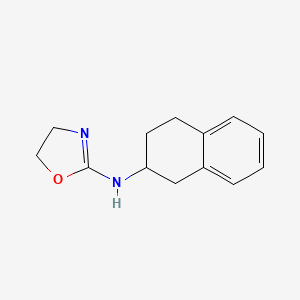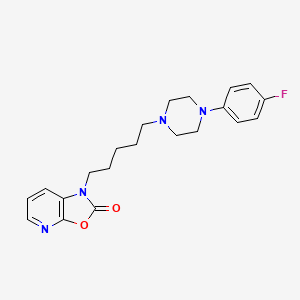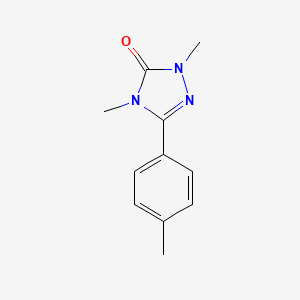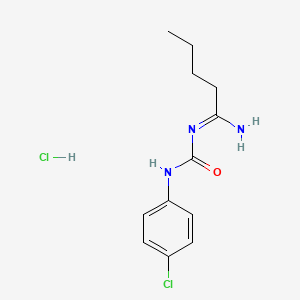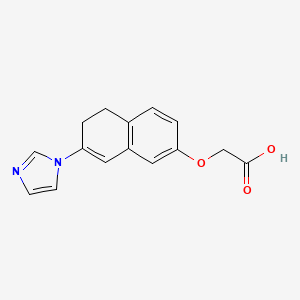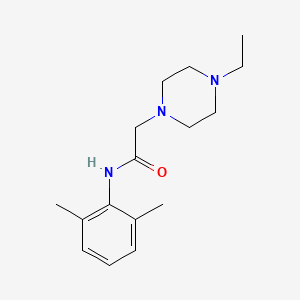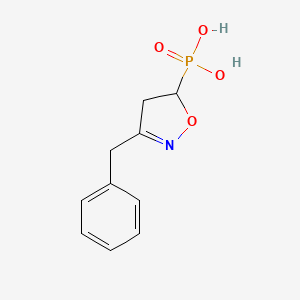
1-Chlorosucrose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chlorosucrose, also known as 1-chloro-1-deoxysucrose, is a chlorinated derivative of sucrose. It is a disaccharide composed of glucose and fructose units, where one of the hydroxyl groups in the sucrose molecule is replaced by a chlorine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chlorosucrose can be synthesized through the selective chlorination of sucrose. The process involves the substitution of a hydroxyl group in the sucrose molecule with a chlorine atom. This reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity of the product. The process may involve multiple steps, including purification and crystallization, to obtain the final compound in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chlorosucrose undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: This compound can be hydrolyzed to yield glucose and fructose derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various chlorinated and dechlorinated derivatives of sucrose, as well as glucose and fructose derivatives .
Applications De Recherche Scientifique
1-Chlorosucrose has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-chlorosucrose involves its interaction with specific molecular targets and pathways. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. This can result in various biological effects, including enzyme inhibition and modulation of metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sucralose: A widely known chlorinated derivative of sucrose, where three hydroxyl groups are replaced by chlorine atoms.
1,6-Dichlorosucrose: Another chlorinated derivative with two chlorine atoms in the sucrose molecule.
Uniqueness of 1-Chlorosucrose
This compound is unique due to its selective chlorination at a single hydroxyl group, which imparts distinct chemical and biological properties. This selective modification allows for targeted studies and applications that are not possible with other chlorinated derivatives .
Propriétés
Numéro CAS |
64644-62-8 |
|---|---|
Formule moléculaire |
C12H21ClO10 |
Poids moléculaire |
360.74 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-2-(chloromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H21ClO10/c13-3-12(10(20)7(17)5(2-15)22-12)23-11-9(19)8(18)6(16)4(1-14)21-11/h4-11,14-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
Clé InChI |
FESWLBKGLROKRB-UGDNZRGBSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CCl)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CCl)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


